2-Chloro-7-methylthieno[3,2-D]pyrimidine
Overview
Description
2-Chloro-7-methylthieno[3,2-D]pyrimidine is a chemical compound with the empirical formula C7H5ClN2S . It is a solid substance and has a molecular weight of 184.65 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=CSC2=C1N=C(Cl)N=C2
. The InChI code for this compound is 1S/C7H5ClN2S/c1-4-3-11-5-2-9-7(8)10-6(4)5/h2-3H,1H3
. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 184.65 .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to interact with a variety of targets, including tyrosine kinase, extracellular regulated protein kinases, abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It is suggested that these compounds may bind to the active site of their target proteins, leading to changes in the protein’s function .
Biochemical Pathways
Related compounds have been found to interact with a variety of signaling pathways associated with their targets .
Result of Action
Related compounds have shown potential activity against various types of cancer .
Biochemical Analysis
Biochemical Properties
Related compounds have shown potential activity in biochemical reactions . For instance, some pyrrolo[2,3-d]pyrimidine derivatives have shown good binding to the active site of ER-alpha .
Molecular Mechanism
Related compounds have shown binding interactions with biomolecules .
Properties
IUPAC Name |
2-chloro-7-methylthieno[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-3-11-5-2-9-7(8)10-6(4)5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBLWMRQXJGHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=CN=C(N=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728713 | |
Record name | 2-Chloro-7-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355963-58-4 | |
Record name | 2-Chloro-7-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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